tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate

BCP bioisostere aqueous solubility phenyl replacement

Medicinal chemistry programs requiring rigid, sp³-rich spacers with orthogonal handles often face supply bottlenecks for advanced BCP intermediates. tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate (CAS 2763755-77-5) resolves this: • Bridgehead iodo enables Suzuki/Negishi/Sonogashira diversification after chain installation • Boc-protected aminopropyl chain mimics phenylpropylamine scaffolds with 11-360× solubility gains • Scalable via light-enabled flow chemistry; eliminates conformational entropy vs flexible linkers in PROTAC design

Molecular Formula C13H22INO2
Molecular Weight 351.22 g/mol
Cat. No. B13639253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate
Molecular FormulaC13H22INO2
Molecular Weight351.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC12CC(C1)(C2)I
InChIInChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16)
InChIKeyRPLXHZQJPLDGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate: Structural Identity, Compound Class, and Procurement-Relevant Characteristics


tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate (molecular formula C₁₃H₂₂INO₂, MW ~351.22 g/mol) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) building block that integrates three synthetically orthogonal functional elements: a bridgehead iodo substituent for transition-metal-catalyzed cross-coupling and radical chemistry [1]; a three-carbon propyl linker chain that spaces the BCP core from the carbamate terminus; and a tert-butoxycarbonyl (Boc)-protected primary amine that enables acidolytic unveiling of the free amine after BCP elaboration [2]. The BCP scaffold itself is a well-validated, sp³-rich bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry [3]. This compound belongs to the growing class of iodo-BCP building blocks that have been prepared at multi-gram to kilogram scale via light-enabled flow chemistry using [1.1.1]propellane [1].

Why Closely Related BCP Analogs Cannot Be Interchanged with tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate


The combination of bridgehead iodo substitution, a three-carbon propyl linker, and a Boc-protected amine terminus within a single BCP building block creates a reactivity and geometric profile that is not simultaneously available from any single commercially accessible analog. tert-Butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate (CAS 2231675-14-0) lacks the propyl spacer, forcing the carbamate directly onto the BCP bridgehead and eliminating conformational degrees of freedom that may be critical for target engagement . tert-Butyl (3-(iodomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2306274-67-7) provides only a single methylene unit, which may insufficiently decouple steric bulk of the BCP from the amine pharmacophore . 1-Iodo-3-propylbicyclo[1.1.1]pentane (CAS 212386-81-7) lacks the Boc-protected amine entirely, requiring de novo installation of the nitrogen functionality . The linear analog tert-butyl (3-iodopropyl)carbamate (CAS 167479-01-8) forfeits the rigid, three-dimensional BCP core and the attendant physicochemical benefits that the BCP scaffold confers over flexible alkyl or aromatic spacers—including up to 50-fold improvement in aqueous solubility and markedly reduced nonspecific binding relative to phenyl-based systems [1]. Each alternative therefore imposes a compromise: loss of linker length, absence of the protected amine, or sacrifice of the BCP scaffold's bioisosteric advantages.

Quantitative Differentiation Evidence for tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate vs. Closest Analogs and Alternatives


BCP Core vs. Phenyl Ring: Aqueous Solubility Improvement of 11.6-Fold to 360-Fold in a Matched Molecular Pair

In a direct matched molecular pair comparison within a γ-secretase inhibitor series, replacement of the central para-substituted fluorophenyl ring (compound 1, BMS-708,163) with a bicyclo[1.1.1]pentane-1,3-diyl unit (compound 3) increased kinetic solubility at pH 6.5 from 0.60 μM to 216 μM—a 360-fold improvement—and thermodynamic solubility at the same pH from 1.70 μM to 19.7 μM, an 11.6-fold improvement [1]. This class-level inference applies to all 1,3-disubstituted BCP building blocks, including the target compound, where the BCP core replaces what would otherwise be a phenyl or heteroaryl spacer. The target compound's BCP scaffold is therefore predicted to confer at minimum one order of magnitude solubility enhancement relative to a phenyl-based analog with identical functional groups.

BCP bioisostere aqueous solubility phenyl replacement physicochemical properties

BCP Core vs. Phenyl Ring: ~4-Fold Increase in Oral Exposure (Cmax and AUC) in Mouse Model

The same matched molecular pair study (BCP compound 3 vs. phenyl compound 1) demonstrated that the BCP replacement translated into significantly improved oral absorption in a mouse model: Cmax and AUC values for the BCP-containing compound 3 were approximately 4-fold higher than those of the phenyl-containing compound 1 [1]. This pharmacokinetic advantage is a class-level property of the BCP scaffold and is directly relevant to the target compound, which incorporates the identical 1,3-disubstituted BCP core.

oral bioavailability Cmax AUC BCP bioisostere pharmacokinetics

BCP vs. Bicyclo[2.2.2]octane and Cubane: Superior NSB Reduction and Solubility Enhancement

In a systematic comparison of bicycloalkyl bioisosteres, replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous solubility by at least 50-fold and markedly decreased nonspecific binding (NSB) as measured by CHI(IAM), the chromatographic hydrophobicity index on immobilized artificial membranes. In contrast, structural variations with the bicyclo[2.2.2]octane-1,4-diyl group led to more lipophilic molecules and did not show the same benefits regarding NSB or solubility. Cubane-1,4-diyl substitutions showed improvements for both parameters but are mechanochemically unstable under transition metal contact [1]. This class-level evidence positions the BCP scaffold as the preferred rigid, saturated bioisostere when both low NSB and high aqueous solubility are required—properties that directly transfer to the target compound's BCP core.

nonspecific binding CHI(IAM) BCP vs. bicyclo[2.2.2]octane bioisostere comparison

Bridgehead Iodo Substituent: Clean Metal-Halogen Exchange vs. Inert Chloro and Parent BCP

The bridgehead iodine atom in BCP systems provides a reactivity profile that is unavailable from the corresponding chloro, bromo, or unsubstituted analogs. Della and Taylor demonstrated that 1-iodobicyclo[1.1.1]pentane reacts cleanly with t-butyllithium via metal-halogen exchange to generate 1-lithiobicyclo[1.1.1]pentane, whereas both 1-chlorobicyclo[1.1.1]pentane and the parent hydrocarbon bicyclo[1.1.1]pentane are inert to t-butyllithium [1]. This reactivity hierarchy (I ≫ Cl, H) at the BCP bridgehead is a direct structural feature of the target compound: the iodine atom serves as a versatile handle for lithiation, Grignard formation, and Pd/Ni-catalyzed cross-coupling (Suzuki, Negishi, Kumada, Sonogashira), enabling late-stage diversification that cannot be achieved with chloro-BCP or unfunctionalized BCP analogs [2].

iodo-BCP reactivity metal-halogen exchange cross-coupling handle halogen comparison

Propyl Spacer Length: Differentiated Geometry from Direct-Attached and Methylene-Linked BCP Carbamate Analogs

The target compound's three-carbon propyl linker provides a bridgehead-to-nitrogen distance of approximately 5.0–5.5 Å (extended conformation), compared to approximately 1.5 Å for the directly attached tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate (CAS 2231675-14-0) and approximately 2.5–3.0 Å for the methylene-linked tert-butyl (3-(iodomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2306274-67-7) . In a structurally analogous glutamate receptor ligand series, lengthening the distance between the BCP core and the pharmacophoric amino acid group by a single carbon (from direct attachment to methylene spacer) resulted in a 2.5-fold decrease in mGluR1 antagonist potency [1], demonstrating that even sub-angstrom changes in linker geometry can have measurable pharmacological consequences. The target compound's propyl spacer thus occupies a distinct and underexplored region of geometric space that is not accessible with shorter-chain BCP carbamate building blocks.

linker length BCP carbamate structure-activity relationship geometric spacing

Scalable Light-Enabled Flow Synthesis: Kilogram-Scale Access to the Iodo-BCP Compound Class in ~90% Crude Purity Without Chromatography

The Mykhailiuk group (Enamine) reported a general light-enabled flow synthesis of bicyclo[1.1.1]pentane iodides from alkyl iodides and [1.1.1]propellane, yielding products in milligram, gram, and kilogram quantities. The reaction uses only light (365 nm LED), requires no catalysts, initiators, or additives, and in many cases provides products in approximately 90% purity after simple evaporation of the reaction mixture, enabling direct use in further transformations without chromatographic purification [1]. Over 300 functionalized BCP building blocks for medicinal chemistry were prepared using this methodology. This scalable synthetic route directly underpins the supply chain viability of the target compound and its analogs, distinguishing the iodo-BCP class from other strained carbocyclic building blocks (e.g., cubanes) that lack comparable large-scale synthetic access.

scalable synthesis flow chemistry BCP iodides kilogram production supply chain

Recommended Research and Industrial Application Scenarios for tert-Butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate


Late-Stage Diversification of BCP-Containing Lead Compounds via Pd-Catalyzed Cross-Coupling at the Bridgehead Iodo Position

The target compound's bridgehead iodo substituent serves as a privileged handle for Suzuki-Miyaura, Negishi, Sonogashira, and Kumada cross-coupling reactions to install aryl, heteroaryl, alkenyl, or alkynyl groups at the C3 position of the BCP core. This enables late-stage diversification of advanced intermediates where the Boc-protected aminopropyl chain is already installed [1]. The clean reactivity of the iodo-BCP system in metal-halogen exchange (quantitatively demonstrated for 1-iodobicyclo[1.1.1]pentane vs. inert chloro and parent BCP analogs) ensures predictable coupling outcomes [2]. Following cross-coupling, the Boc group can be removed under standard acidic conditions (TFA or HCl) to reveal the free primary amine for further conjugation or salt formation.

Bioisosteric Replacement of para-Substituted Phenyl Rings in Oral Drug Candidates Requiring Improved Solubility and Reduced Nonspecific Binding

For drug discovery programs where a para-substituted phenyl ring functions as a spacer between a pharmacophore and a solubilizing amine, the target compound's BCP core can replace the phenyl ring to achieve the documented 11.6-fold to 360-fold improvement in aqueous solubility and markedly reduced nonspecific binding (CHI(IAM)) [1][2]. The propylaminocarbamate moiety mimics a phenylpropylamine or phenethylamine scaffold while replacing the flat aromatic ring with a saturated, three-dimensional BCP unit. This substitution strategy has been validated in a γ-secretase inhibitor program where BCP replacement delivered a ~4-fold increase in mouse oral Cmax and AUC while maintaining target potency [1].

Construction of sp³-Rich Fragment Libraries and DNA-Encoded Libraries (DEL) Using Orthogonal Iodo and Boc Functionality

The orthogonal reactivity of the iodo group (cross-coupling, radical chemistry) and the Boc-protected amine (acid-labile, orthogonally removable) makes the target compound an ideal bifunctional building block for parallel library synthesis. The BCP scaffold increases the fraction of sp³-hybridized carbon atoms (F(sp³)) in library members—a parameter positively correlated with clinical success rates in drug discovery [1]. The propyl linker provides sufficient spacing to prevent steric interference between the BCP core and downstream conjugates, while the demonstrated scalability of iodo-BCP synthesis (kilogram quantities via light-enabled flow chemistry) ensures that hit follow-up and lead optimization are not supply-limited [2].

PROTAC Linker and Bifunctional Degrader Design Exploiting Rigid, Linear BCP Geometry

The BCP motif has been recognized as a rigid, linear, nonconjugated hydrocarbon linker that can precisely control the distance and relative orientation between two functional termini in a 180° vector arrangement [1]. The target compound's 1,3-disubstituted BCP core with a propylaminocarbamate extension provides a well-defined, conformationally restricted spacer of approximately 8–9 Å total length (BCP ~2.6 Å bridgehead-to-bridgehead + propyl chain) for use in proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. Compared to flexible alkyl linkers (e.g., PEG or alkyl chains), the BCP unit eliminates conformational entropy and enforces a linear trajectory, which can simplify rational PROTAC design and improve ternary complex formation through reduced entropic penalty [1].

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